Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone - 1053655-62-1

Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone

Catalog Number: EVT-3215684
CAS Number: 1053655-62-1
Molecular Formula: C19H18N4O
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the quinazolinone core: This can be achieved through various synthetic routes, including condensation reactions of anthranilic acid derivatives with appropriate reagents like formamide or orthoesters [, , ].
  • Introduction of the piperazine moiety: This often involves reacting a halogenated quinazolinone intermediate with a substituted piperazine derivative. The reaction conditions are tailored to optimize yield and selectivity [, , ].
  • Incorporation of the phenyl-methanone group: This typically involves reacting the piperazine substituted quinazolinone with a benzoyl chloride derivative in the presence of a suitable base. [, ]
Molecular Structure Analysis
  • Conformation: The piperazine ring commonly adopts a chair conformation, while the overall conformation is influenced by the nature and position of substituents. [, , ]
  • Intermolecular Interactions: Hydrogen bonding, often involving the quinazolinone nitrogen or oxygen, plays a significant role in crystal packing and interactions with biological targets [, , ].

Computational studies, including molecular modeling and DFT calculations, complement experimental data, allowing for the prediction and analysis of molecular geometries and electronic properties [, ].

Mechanism of Action
  • Receptor Binding: Some derivatives exhibit potent and selective binding to specific receptors, such as:
    • 5-HT1A receptor agonism: This activity has been demonstrated in derivatives like TZB-30878, highlighting their potential in treating irritable bowel syndrome [, ].
    • 5-HT3 receptor antagonism: TZB-30878 also displays this activity, contributing to its overall therapeutic potential in IBS [, ].
    • GlyT1 inhibition: Derivatives like RG1678 have shown potent GlyT1 inhibition, making them promising candidates for treating schizophrenia [].
  • Enzyme Inhibition: Certain derivatives act as enzyme inhibitors:
    • Tyrosinase inhibition: This activity is relevant for treating hyperpigmentation disorders, and derivatives like compound 26 demonstrate promising inhibitory effects against tyrosinase from Agaricus bisporus [].
    • Monoacylglycerol Lipase (MAGL) inhibition: Inhibiting MAGL is a strategy for modulating endocannabinoid signaling. Derivatives like JNJ-42226314 show potent and selective reversible MAGL inhibition [].
Physical and Chemical Properties Analysis
  • Solubility: Solubility is a crucial factor influencing bioavailability. Many derivatives require optimization to enhance their solubility in aqueous media [].
  • Lipophilicity: Balancing lipophilicity is essential for achieving desirable pharmacokinetic properties, including cell permeability and blood-brain barrier penetration. Modifications to the substituents on the phenyl and piperazine rings are often employed to fine-tune lipophilicity [, ].
Applications
  • Drug Discovery: The wide range of biological activities observed across various derivatives makes them attractive starting points for developing novel therapeutics. Their potential extends to treating conditions like:
    • Irritable Bowel Syndrome: Compounds like TZB-30878, with its dual 5-HT1A agonism and 5-HT3 antagonism, hold promise as potential treatments for IBS [, ].
    • Schizophrenia: Selective GlyT1 inhibitors like RG1678 represent a novel therapeutic approach for schizophrenia, supported by promising results in clinical trials [].
    • Cancer: Several derivatives show antiproliferative effects against various cancer cell lines, highlighting their potential as anticancer agents [, , ].
  • Chemical Probes: Derivatives with high potency and selectivity for specific targets serve as valuable chemical probes for studying biological pathways and elucidating the roles of specific proteins in various physiological and pathological processes [, ].
  • Materials Science: The structural diversity and potential for forming coordination polymers with metal ions make some derivatives interesting candidates for developing functional materials with applications in areas like catalysis, sensing, and gas storage [, , , , , ].

(2‐(4‐Substituted phenyl)quinolin‐4‐yl)(4‐isopropylpiperazin‐1‐yl)methanone Derivatives

Compound Description: This series of compounds functions as potent proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors. They were designed and synthesized to block the PCSK9/low-density lipoprotein receptor (LDLR) protein–protein interaction (PPI) for the treatment of hyperlipidemia. [] Notably, compounds M1, M12, M14, M18, and M27 exhibited potent inhibitory activity with IC50 values in the micromolar range. [] In vitro assays demonstrated their ability to restore LDLR expression levels and enhance extracellular LDL uptake in HepG2 cells, highlighting their potential as lead compounds for hypolipidemic drug development. []

Phenyl(piperazin-1-yl)methanone Derivatives

Compound Description: This class of compounds demonstrates reversible monoacylglycerol lipase (MAGL) inhibition, making them attractive therapeutic targets for various pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory conditions. [] These derivatives were discovered through a virtual screening protocol based on a fingerprint-driven consensus docking approach. [] Notably, derivative 4 exhibited potent reversible MAGL inhibition (IC50 = 6.1 µM) and promising antiproliferative activity against breast and ovarian cancer cell lines (IC50 of 31–72 µM), signifying its potential as a lead compound for developing more potent reversible MAGL inhibitors. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: TZB-30878 is a novel therapeutic agent designed for the treatment of diarrhea-predominant irritable bowel syndrome (d-IBS). [, ] It exerts its therapeutic effect through a dual mechanism of action, acting as both a 5-hydroxytryptamine (5-HT)1A receptor agonist and a 5-HT3 receptor antagonist. [, ] TZB-30878's efficacy in normalizing stress-induced defecation in an IBS-like rat model, which was partially antagonized by a 5-HT1A antagonist (WAY-100635), underscores the significance of its dual pharmacological action in d-IBS treatment. [, ]

[4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678)

Compound Description: RG1678 represents a promising novel medicine for schizophrenia treatment due to its potent and selective GlyT1 inhibitory activity. [] The development of RG1678 involved optimization efforts focusing on improving hERG channel selectivity and brain penetration. [] It holds significance as the first potent and selective GlyT1 inhibitor to demonstrate a positive therapeutic effect in schizophrenic patients during a phase II clinical trial. []

Properties

CAS Number

1053655-62-1

Product Name

Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone

IUPAC Name

phenyl-(4-quinazolin-4-ylpiperazin-1-yl)methanone

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C19H18N4O/c24-19(15-6-2-1-3-7-15)23-12-10-22(11-13-23)18-16-8-4-5-9-17(16)20-14-21-18/h1-9,14H,10-13H2

InChI Key

OLYXJUQVSOBEPM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=NC=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.